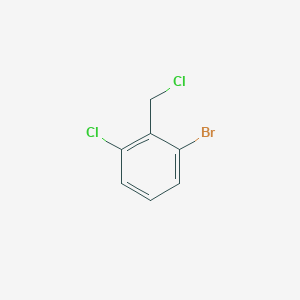
1-Bromo-3-chloro-2-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Bromo-3-chloro-2-(chloromethyl)benzene” is a derivative of bromochlorobenzene, which are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring . It has a molecular formula of C7H5BrCl2 .
Synthesis Analysis
Bromochlorobenzenes, including “this compound”, have been synthesized by various routes. For instance, 1-Bromo-2-chlorobenzene is synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine and chlorine substituents. The average mass of the molecule is 239.925 Da, and the monoisotopic mass is 237.895157 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a refractive index of 1.570 .Scientific Research Applications
Organic Synthesis and Catalysis
Synthesis of Ethynylferrocene Compounds : Ethynylferrocene compounds have been synthesized through palladium-catalyzed cross-coupling reactions. These compounds exhibit chemically reversible oxidations, indicating potential applications in organic electronics and catalysis Fink et al., 1997.
Halogenation Techniques : Research demonstrates the use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes, leading to mixed halogenated compounds. This method underscores the versatility of halogenation techniques in the selective functionalization of aromatic compounds Bovonsombat & Mcnelis, 1993.
Polycondensation Reactions : The polycondensation of 1-bromo-3-chloropropane with benzene, facilitated by aluminum chloride and other catalysts, highlights a foundational approach in polymer chemistry for creating macromolecular compounds Kolesnikov & Korshak, 1953.
Material Science
Graphene Nanoribbon Synthesis : The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene as a precursor for graphene nanoribbons demonstrate its importance in the bottom-up approach of creating nanomaterials with controlled properties Patil et al., 2012.
Shape Effects in Nanocatalysis : The influence of platinum nanoparticle shapes on the selectivity of benzene hydrogenation was explored, revealing the significant impact of nanoparticle morphology on catalytic performance Bratlie et al., 2007.
Advanced Organometallic Chemistry
N-Heterocyclic Dicarbene Iridium(III) Complexes : The synthesis of N-heterocyclic dicarbene iridium(III) complexes shows the utility of 1-bromo and related compounds in forming complexes with potential applications in catalysis and organometallic chemistry Zuo & Braunstein, 2012.
Gold(II) Ylide Dimers Synthesis : Demonstrating the synthesis and stability of gold(II) ylide dimers from bromoacetonitrile indicates the role of 1-bromo-substituted compounds in creating stable organometallic structures with unique properties Murray et al., 1986.
Properties
IUPAC Name |
1-bromo-3-chloro-2-(chloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVYAIYLXJCQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
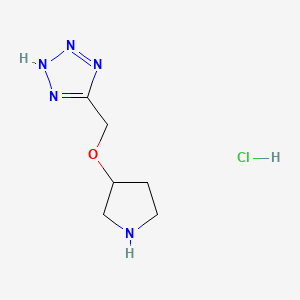
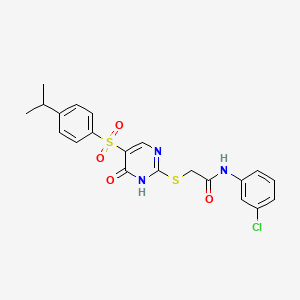
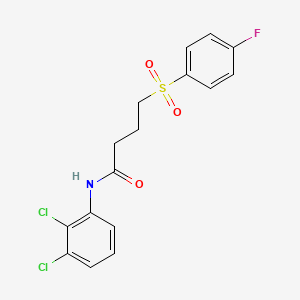
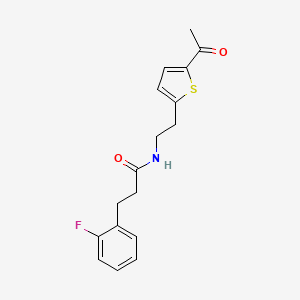
![N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)
![5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide](/img/structure/B2757194.png)
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine](/img/structure/B2757195.png)

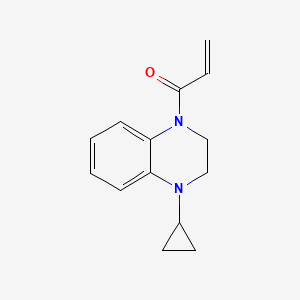
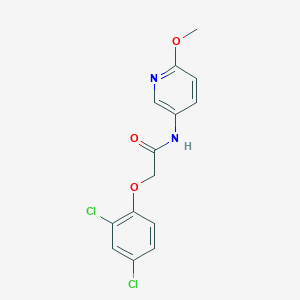
![methyl 5-(((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2757204.png)

![methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate](/img/structure/B2757206.png)
![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)
